(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazol-6-one) substituted with a 3-chlorophenyl group at position 2 and a 3,4-dichlorobenzylidene moiety at position 3. Its Z-configuration at the benzylidene double bond is critical for maintaining structural rigidity and influencing intermolecular interactions . The presence of multiple chlorine atoms enhances lipophilicity and electron-withdrawing effects, which may improve binding affinity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C17H8Cl3N3OS |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H8Cl3N3OS/c18-11-3-1-2-10(8-11)15-21-17-23(22-15)16(24)14(25-17)7-9-4-5-12(19)13(20)6-9/h1-8H/b14-7- |
InChI Key |
YEEUPXDCABJTPS-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and dichlorobenzylidene substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole-triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H12Cl3N4OS
- Molecular Weight : 408.7 g/mol
- IUPAC Name : (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
The compound features a complex structure that integrates thiazole and triazole rings with chlorinated aromatic substituents. This structural arrangement enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis typically involves several steps:
- Formation of the thiazolo-triazole core.
- Introduction of the chlorophenyl and dichlorobenzylidene groups.
- Optimization of reaction conditions to maximize yield and purity.
This multi-step synthesis underscores the compound's complexity and the precision required in its preparation.
Biological Activity
Research has demonstrated that (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits various biological activities:
Antimicrobial Activity
Studies indicate that compounds with similar structures possess significant antimicrobial properties. The thiazole and triazole moieties are particularly noted for their effectiveness against bacterial strains.
Anticancer Properties
This compound has shown promise in anticancer assays:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various bacterial strains.
- Methodology : Disc diffusion method.
- Results : Significant inhibition zones were observed for Gram-positive bacteria.
-
Anticancer Activity Evaluation :
- Objective : To determine cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay to measure cell viability.
- Results : The compound exhibited potent cytotoxicity with an IC50 value of 0.28 µg/mL.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Thiazole Derivative A | Thiazole | Antimicrobial |
| Triazole Compound B | Triazole | Antifungal |
| Chlorinated Benzyl Compound C | Chlorinated Benzyl | Anticancer |
| (5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiazolo-Triazol | Antimicrobial/Anticancer |
The unique combination of thiazole and triazole rings along with chlorinated substituents enhances its bioactivity compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in substituents on the phenyl and benzylidene groups. Key examples include:
Key Observations :
- Chlorinated vs. Alkyl/Aryl Substituents: The target compound’s 3-chlorophenyl and 3,4-dichlorobenzylidene groups introduce stronger electron-withdrawing effects compared to methyl or alkoxy substituents (e.g., 4-methylphenyl or 2-propoxy in ).
- Z-Configuration : All listed analogs share the Z-configuration at the benzylidene double bond, which stabilizes the planar geometry critical for π-π stacking and hydrogen bonding .
Physicochemical Properties
- Melting Points: Chlorinated derivatives (e.g., >280°C for 5f in ) generally exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity and intermolecular halogen bonding. The target compound’s melting point is likely comparable to these values.
- Synthetic Yields : Yields for thiazolo-triazolone derivatives range from 54% to 71% in optimized procedures . The target compound’s synthesis would require similar condensation steps but may face challenges due to steric hindrance from the 3,4-dichlorobenzylidene group.
Bioactivity Trends
- Antiproliferative Activity: Compounds like 5f (4-chlorophenylamino substituent) show notable cytotoxicity, suggesting that halogenation at the benzylidene position enhances bioactivity . The target compound’s 3,4-dichloro substitution may further amplify this effect.
- Enzyme Inhibition : Thiazolo-triazolones with electron-deficient aromatic systems (e.g., chlorinated analogs) demonstrate higher inhibition of kinases or proteases compared to alkyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
